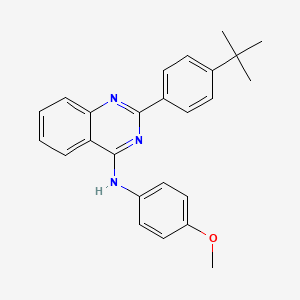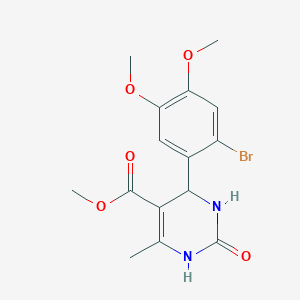
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a 4-tert-butylphenyl group and a 4-methoxyphenyl group, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides, organometallic reagents, and catalysts such as palladium or copper are employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into polymers and materials with specific properties.
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, modulating the activity of the target protein and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
2-phenylquinazolin-4-amine: Lacks the tert-butyl and methoxy substituents, resulting in different biological activity.
4-(4-methoxyphenyl)quinazoline: Similar structure but without the tert-butyl group.
2-(4-tert-butylphenyl)quinazoline: Similar structure but without the methoxy group.
Uniqueness
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the 4-tert-butylphenyl and 4-methoxyphenyl groups, which can enhance its biological activity and specificity compared to other quinazoline derivatives.
特性
分子式 |
C25H25N3O |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C25H25N3O/c1-25(2,3)18-11-9-17(10-12-18)23-27-22-8-6-5-7-21(22)24(28-23)26-19-13-15-20(29-4)16-14-19/h5-16H,1-4H3,(H,26,27,28) |
InChIキー |
LZSXLAGWCKUYFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631544.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631559.png)
![3,3-dimethyl-6-(pentylamino)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11631567.png)
![4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11631577.png)
![1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate](/img/structure/B11631581.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631587.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631589.png)
![2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11631596.png)

![(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11631611.png)
![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)
![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11631641.png)
